Cas no 2229569-18-8 (5-(2-azidoethyl)-2-methoxypyridine)

5-(2-Azidoethyl)-2-methoxypyridine is a versatile heterocyclic compound featuring an azidoethyl functional group attached to a methoxypyridine core. This structure makes it valuable in click chemistry applications, particularly in Huisgen 1,3-dipolar cycloaddition reactions, where it serves as an efficient azide coupling partner. The methoxy group enhances solubility in organic solvents, facilitating its use in synthetic transformations. Its stability under standard conditions and compatibility with a range of reaction environments underscore its utility in pharmaceutical and materials science research. The compound is particularly useful for bioconjugation and polymer modification, offering precise functionalization capabilities.
5-(2-azidoethyl)-2-methoxypyridine structure
2229569-18-8 structure
Product name:5-(2-azidoethyl)-2-methoxypyridine
CAS No:2229569-18-8
MF:C8H10N4O
MW:178.191200733185
CID:5891758
PubChem ID:152408493

5-(2-azidoethyl)-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-azidoethyl)-2-methoxypyridine
    • 2229569-18-8
    • EN300-1804305
    • Inchi: 1S/C8H10N4O/c1-13-8-3-2-7(6-10-8)4-5-11-12-9/h2-3,6H,4-5H2,1H3
    • InChI Key: XKXZGKVFPWAXPM-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C=N1)CCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 178.08546096g/mol
  • Monoisotopic Mass: 178.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36.5Ų

5-(2-azidoethyl)-2-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1804305-0.5g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
0.5g
$589.0 2023-09-19
Enamine
EN300-1804305-1.0g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
1g
$914.0 2023-06-02
Enamine
EN300-1804305-5.0g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
5g
$2650.0 2023-06-02
Enamine
EN300-1804305-0.25g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
0.25g
$564.0 2023-09-19
Enamine
EN300-1804305-2.5g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
2.5g
$1202.0 2023-09-19
Enamine
EN300-1804305-5g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
5g
$1779.0 2023-09-19
Enamine
EN300-1804305-1g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
1g
$614.0 2023-09-19
Enamine
EN300-1804305-0.05g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
0.05g
$515.0 2023-09-19
Enamine
EN300-1804305-0.1g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
0.1g
$540.0 2023-09-19
Enamine
EN300-1804305-10.0g
5-(2-azidoethyl)-2-methoxypyridine
2229569-18-8
10g
$3929.0 2023-06-02

Additional information on 5-(2-azidoethyl)-2-methoxypyridine

Recent Advances in the Application of 5-(2-azidoethyl)-2-methoxypyridine (CAS: 2229569-18-8) in Chemical Biology and Pharmaceutical Research

The compound 5-(2-azidoethyl)-2-methoxypyridine (CAS: 2229569-18-8) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This heterocyclic azide derivative has garnered significant attention due to its unique reactivity profile, which enables efficient conjugation with biomolecules via click chemistry. Recent studies have highlighted its potential in drug discovery, bioconjugation, and targeted delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-(2-azidoethyl)-2-methoxypyridine as a key intermediate in the synthesis of novel kinase inhibitors. The azido group at the 2-position of the pyridine ring allows for facile modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid structure-activity relationship exploration. Researchers successfully incorporated this moiety into lead compounds showing nanomolar potency against several cancer-associated kinases.

In the field of antibody-drug conjugates (ADCs), 5-(2-azidoethyl)-2-methoxypyridine has shown promise as a linker component. A recent Nature Biotechnology publication reported its use in creating stable, homogeneous ADCs with improved pharmacokinetic properties. The methoxy group enhances solubility while the azidoethyl side chain provides a specific conjugation site, addressing the heterogeneity challenges common in ADC development.

Structural studies using X-ray crystallography have revealed that 5-(2-azidoethyl)-2-methoxypyridine maintains favorable conformational properties when incorporated into larger molecules. This characteristic, combined with its metabolic stability as demonstrated in recent in vitro ADME studies, makes it particularly valuable for medicinal chemistry applications. The compound's balanced lipophilicity (LogP ~1.8) contributes to good cell permeability while maintaining aqueous solubility.

Recent innovations in photopharmacology have utilized 5-(2-azidoethyl)-2-methoxypyridine as a photoswitchable component. A 2024 ACS Chemical Biology study described its incorporation into light-activated prodrugs, where the azido group serves as both a synthetic handle and a modulator of biological activity upon irradiation. This approach enables spatiotemporal control of drug activity with potential applications in precision medicine.

From a synthetic chemistry perspective, new protocols have been developed for the large-scale production of 5-(2-azidoethyl)-2-methoxypyridine with improved yields and purity. Recent process chemistry optimizations published in Organic Process Research & Development have reduced production costs by 40% while maintaining >99% chemical purity, making the compound more accessible for research and development purposes.

Looking forward, the unique properties of 5-(2-azidoethyl)-2-methoxypyridine position it as a valuable tool for diverse applications in chemical biology and drug discovery. Ongoing research is exploring its use in PROTACs (proteolysis targeting chimeras), where its dual functionality could enable novel degrader designs. The compound's versatility and proven utility across multiple therapeutic areas suggest it will remain an important building block in pharmaceutical research for years to come.

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